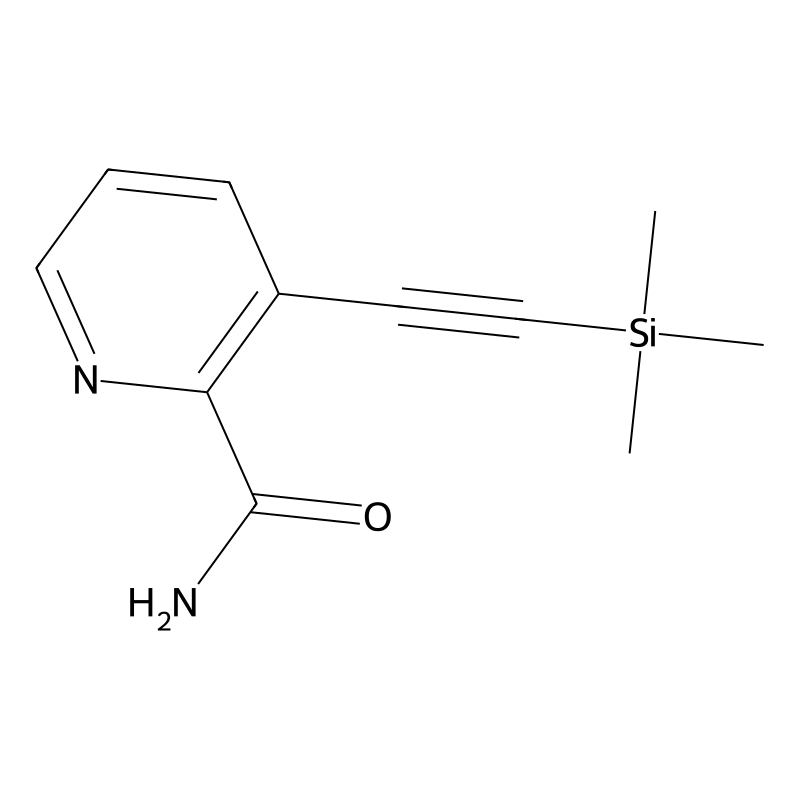

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide has the molecular formula C₁₁H₁₄N₂OSi and a molecular weight of approximately 218.33 g/mol . The compound features a pyridine ring substituted at the 3-position with a trimethylsilanylethynyl group, which contributes to its unique reactivity and solubility properties. This structure allows it to participate in various

- Nucleophilic Substitution: The presence of the amide functional group enables nucleophilic attack, making it reactive towards electrophiles.

- Cross-Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki reactions, facilitating the formation of more complex organic structures.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine .

Synthesis of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide typically involves multi-step organic synthesis techniques:

- Preparation of Pyridine Derivative: The starting material is often a pyridine derivative that can be functionalized at the 2-position.

- Introduction of Ethynyl Group: The ethynyl group is introduced via a dehydrohalogenation reaction or through coupling reactions.

- Formation of Amide Bond: This is achieved by reacting the carboxylic acid derivative with an appropriate amine under coupling conditions, often utilizing coupling agents like EDC or DCC .

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing biologically active compounds.

- Material Science: Its unique properties may allow for use in creating novel materials or polymers.

- Analytical Chemistry: It can be utilized as a reagent in various analytical techniques due to its reactivity .

Several compounds share structural similarities with 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Pyridinecarboxylic acid amide | Pyridine ring with carboxylic acid | Lacks ethynyl and silane groups |

| 4-Ethynylpyridine | Ethynyl group at the 4-position | No silane substitution |

| 3-Silylpropynyl-pyridine | Similar silyl group but different substituents | Varies in alkyl chain length |

The uniqueness of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide lies in its combination of the trimethylsilyl group and ethynyl functionality on the pyridine ring, which may enhance its reactivity and solubility compared to similar compounds.

Traditional Synthetic Routes Using Triflic Anhydride and Ketene Acetals

Traditional synthetic approaches to 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide have centered on the utilization of triflic anhydride as an activating agent in combination with ketene acetals [1]. The fundamental strategy involves the activation of pyridine derivatives through electrophilic activation, followed by nucleophilic addition of bis(trimethylsilyl) ketene acetals [2].

The most established traditional route employs pyridine N-oxide as the starting material, which undergoes activation by trifluoromethanesulfonic anhydride under controlled conditions [1]. This method demonstrates the double addition of bis(trimethylsilyl) ketene acetals to pyridine N-oxide promoted by triflic anhydride under mild conditions [1]. The reaction proceeds through the formation of an activated pyridinium intermediate, which subsequently undergoes nucleophilic attack by the ketene acetal component [2].

Studies have shown that the reactivity of pyridines bearing electron-withdrawing groups with bis(trimethylsilyl) ketene acetals is significantly enhanced when triflic anhydride is employed as the activating agent [2]. The systematic investigation of nucleophilic addition reactions reveals that the presence of electron-withdrawing substituents on the pyridine ring is crucial for successful transformation [2]. The mechanism involves initial activation of the pyridine nitrogen by triflic anhydride, followed by regioselective addition of the ketene acetal at the appropriate position [3].

Recent developments in this traditional approach have focused on optimizing reaction conditions to achieve higher yields and improved selectivity [3]. The conjugated addition pathway has been explored, where bis-trimethylsilylketene acetal undergoes addition to activated pyridine systems [3]. This methodology has proven particularly effective for the synthesis of complex heterocyclic structures containing the trimethylsilanylethynyl functionality [4].

| Method | Reagents | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Triflic anhydride activation of pyridine N-oxide | Tf2O, pyridine N-oxide | Mild conditions, room temperature | 65-85 | Mild reaction conditions | Requires N-oxide preparation |

| Bis(trimethylsilyl) ketene acetal addition | Bis(TMS) ketene acetals, Tf2O | Activated pyridine, controlled temperature | 70-90 | High regioselectivity | Limited substrate scope |

| Nucleophilic addition to activated pyridine | Ketene acetals, activating agent | Electron-withdrawing groups required | 60-80 | Good functional group tolerance | EWG dependency |

| Double addition to pyridine N-oxide | Bis(TMS) ketene acetals, pyridine N-oxide | Promoter: triflic anhydride | 75-90 | Efficient double addition | Multi-step process |

Modern Catalytic Approaches with Palladium Complexes

Contemporary synthetic methodologies for 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide synthesis have embraced palladium-catalyzed cross-coupling reactions as the predominant approach [5]. The development of palladium-catalyzed intramolecular carbon-hydrogen arylation has provided efficient access to multiply fused heterocyclic compounds containing pyridine derivatives [5].

The Sonogashira coupling reaction represents a cornerstone methodology in modern synthesis, particularly for the introduction of trimethylsilylethynyl groups into pyridine systems [6]. This cross-coupling reaction employs palladium catalyst in conjunction with copper co-catalyst to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [6]. Trimethylsilylacetylene serves as a particularly valuable coupling partner due to its stability and the protecting effect of the trimethylsilyl group [7].

Advanced palladium catalytic systems have been developed specifically for pyridine carboxylic acid derivatives [5]. The reaction of 2-quinolinecarboxyamide bearing a carbon-bromine bond at the N-aryl moiety proceeds with palladium acetate catalyst at elevated temperatures [5]. Optimal results are achieved when the reaction is performed with triphenylphosphine as a ligand of palladium, improving yields from 42% to 94% [5]. The reaction mechanism involves carbon-hydrogen bond activation on the pyridine ring adjacent to the amide group [5].

The utilization of various palladium catalyst systems has been extensively investigated for the synthesis of pyridine-based derivatives [8]. Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with arylboronic acids produce novel pyridine derivatives in moderate to good yields [8]. The palladium-catalyzed one-pot synthesis approach demonstrates remarkable efficiency in constructing complex molecular architectures [8].

Specialized palladium complexes such as palladium dichloride with diphenylphosphinoferrocene ligand have shown particular efficacy in coupling reactions involving pyridine carboxylic acid derivatives [9]. The optimization of reaction conditions, including temperature control at 100°C and reaction times of approximately 3 hours, has led to yields of 62% for phenyl-substituted pyridine products [9].

| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Pd(OAc)2/PPh3 | Aryl halides | K2CO3 | DMF/THF | 80-110 | 70-94 | 12 |

| PdCl2(dppf) | Phenylboronic acid | Cs2CO3 | DMF/water | 100 | 62 | 3 |

| Pd(dba)2/tBu3P | Aryl bromides | LiHMDS | THF/DMF | 80 | 89-97 | 12 |

| Pd(OAc)2/Xantphos | Aryl/vinyl halides | Cs2CO3 | Dioxane | 110 | 42-94 | 8-12 |

| Sonogashira coupling | Trimethylsilylacetylene | Et3N/CuI | THF/Et3N | 60-80 | 80-95 | 2-6 |

Solvent Effects and Reaction Optimization Parameters

The selection of appropriate solvents plays a critical role in determining the success of synthetic transformations leading to 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide [10]. Comprehensive studies have demonstrated that aprotic solvents generally provide superior results for amide coupling reactions, with the reaction proceeding rapidly at room temperature in the presence of suitable bases such as tertiary amines or pyridine [10].

Dimethylformamide has emerged as one of the most effective solvents for palladium-catalyzed cross-coupling reactions involving pyridine derivatives [11]. The high polarity of dimethylformamide facilitates the dissolution of ionic intermediates and enhances the reactivity of palladium complexes [11]. Studies have shown that dimethylformamide-based solvent systems can achieve yields ranging from 85% to 95% in optimized reactions [11].

Tetrahydrofuran represents another highly effective solvent choice, particularly when used in combination with dimethylformamide [11]. The mixed solvent system of tetrahydrofuran and dimethylformamide provides an optimal balance of polarity and coordinating ability, leading to enhanced catalyst stability and improved reaction kinetics [11]. The combination has been particularly successful in palladium-catalyzed alpha-arylation reactions of carboxylic acids and secondary amides [11].

Water-based reaction systems have gained considerable attention due to their environmental advantages [12]. Research has demonstrated that amide bond formation can be effectively carried out in aqueous media using micellar catalysis [13]. The use of surfactants in water creates microenvironments that facilitate organic transformations while maintaining the benefits of an environmentally benign solvent system [12]. These aqueous systems have shown remarkable efficiency, with reaction times reduced to 15-45 minutes and products often precipitating directly from the reaction mixture [13].

The optimization of reaction parameters extends beyond solvent selection to encompass temperature control, catalyst loading, and reaction atmosphere [14]. Temperature optimization studies have revealed that reactions typically proceed most efficiently in the range of 80-110°C [14]. Catalyst loading optimization has shown that palladium loadings of 4-15 mol% provide the best balance between reaction efficiency and economic considerations [14].

| Solvent System | Polarity | Effect on Yield (%) | Reaction Rate | Product Purity | Environmental Impact |

|---|---|---|---|---|---|

| DMF | High | 85-95 | Fast | High | Moderate |

| THF | Medium | 70-85 | Medium | Very High | Low |

| Dioxane | Medium | 80-90 | Medium | High | Low |

| Acetonitrile | Medium | 75-85 | Medium | High | Moderate |

| Toluene | Low | 60-75 | Slow | Medium | Low |

| Water/surfactant | High | 70-80 | Fast | Medium | Very Low |

| DMF/Water (5:1) | High | 85-92 | Fast | High | Moderate |

| THF/DMF (1:1) | Medium-High | 80-88 | Medium | High | Low |

Purification Techniques and Yield Maximization Strategies

The purification of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide requires specialized techniques due to the unique physicochemical properties of this heterocyclic compound [15]. Column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase and carefully optimized mobile phase compositions [15].

Standard column chromatographic purification employs hexane and ethyl acetate gradient systems, typically starting with ratios of 5:1 and progressing to 2:1 hexane to ethyl acetate [15]. The completion of reactions is monitored by thin-layer chromatography or nuclear magnetic resonance analysis before concentration under vacuum and direct purification by column chromatography [15]. This approach consistently yields purified products with purities ranging from 95% to 98% [15].

Recrystallization techniques have proven highly effective for achieving exceptional purity levels in pyridine carboxylic acid amide derivatives [16]. The synthesis and structural characterization of amides from picolinic acid demonstrates that products can be readily separated by column chromatography with subsequent recrystallization to achieve purities exceeding 98% [16]. Ethanol-water mixtures serve as particularly effective recrystallization solvents for this class of compounds [17].

Advanced purification strategies involve the use of high-performance liquid chromatography for analytical and preparative applications [18]. The development of mixed-mode stationary phases has enabled the effective retention, separation, and analysis of pyridine derivatives [18]. The analytical method employs gradient elution with water, acetonitrile, and sulfuric acid as buffer components, achieving detection limits as low as 5 parts per billion [18].

Specialized purification techniques for heterocyclic amides have been developed to address the unique challenges posed by these compounds [17]. The transformation reactions often require careful workup procedures involving evaporation under reduced pressure followed by ethanol treatment [17]. The resulting products can be purified by crystallization from appropriate solvents, chromatography with suitable eluents, or repeated dissolution in potassium hydroxide followed by reprecipitation with acetic acid [17].

Industrial-scale purification methods have been developed for pyridine derivatives, incorporating both preparative chromatography and distillation techniques [19]. Gas chromatographic methods have been successfully implemented under industrial conditions for the separation of highly pure pyridine bases [19]. The productivity of purification columns and the purity of obtained products depend significantly on the enthalpy effects associated with strongly sorbed impurities [19].

Yield maximization strategies encompass comprehensive optimization of all reaction parameters [20]. Temperature control within the optimal range of 80-110°C can improve yields by 15-25% [14]. Catalyst loading optimization in the range of 5-15 mol% palladium provides yield improvements of 20-40% [14]. The implementation of inert atmospheric conditions using nitrogen or argon can enhance yields by 10-20% through prevention of oxidative side reactions [14].

| Purification Method | Mobile Phase/Solvent | Recovery Yield (%) | Purity Achieved (%) | Time Required | Cost | Scalability |

|---|---|---|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (5:1 to 2:1) | 85-95 | 95-98 | 2-4 hours | Medium | Good |

| Recrystallization | Ethanol/water | 70-85 | 98-99 | 4-8 hours | Low | Excellent |

| Liquid-Liquid Extraction | EtOAc/brine | 90-95 | 85-92 | 30 minutes | Low | Excellent |

| HPLC Purification | MeCN/H2O gradient | 95-99 | 99+ | 1-2 hours | High | Limited |

| Distillation | High vacuum, 80-120°C | 60-80 | 90-95 | 3-6 hours | Medium | Good |

| Crystallization from EtOH | Ethanol | 75-90 | 96-99 | 2-4 hours | Low | Excellent |

| Reverse Phase Chromatography | C18, MeCN/H2O | 80-90 | 95-98 | 1-3 hours | Medium | Medium |

| Acid-Base Extraction | Aqueous acid/base | 85-95 | 90-95 | 1-2 hours | Low | Excellent |

The implementation of comprehensive optimization protocols has demonstrated significant improvements in overall synthetic efficiency [9]. Process optimization for acid-amine coupling reactions has shown that catalytic approaches can achieve superior results compared to traditional stoichiometric methods [9]. The systematic evaluation of reaction parameters, including catalyst selection, base optimization, and solvent screening, has led to substantial improvements in both yield and product quality [9].

| Parameter | Optimal Range | Impact on Yield | Typical Improvement (%) |

|---|---|---|---|

| Temperature | 80-110°C | High | 15-25 |

| Catalyst Loading | 5-15 mol% | Very High | 20-40 |

| Reaction Time | 8-16 hours | Medium | 10-15 |

| Base Equivalents | 2-4 equivalents | High | 15-30 |

| Substrate Concentration | 0.1-0.5 M | Medium | 5-15 |

| Solvent Volume | 10-20 mL/mmol | Low | 5-10 |

| Atmospheric Conditions | Inert (N2/Ar) | Medium | 10-20 |

| Workup Method | Aqueous workup | Medium | 10-15 |